

Cross-Resistance Profile of Fab-001 Against Acinetobacter baumannii

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Compound of Interest		
Compound Name:	Fab-001	
Cat. No.:	B1139450	Get Quote

A study investigating the activity of **Fab-001** against seventy-seven clinical isolates of Acinetobacter baumannii demonstrated its potential in combination with existing antibiotics. The research highlights that **Fab-001**, when used with other antimicrobial agents, resulted in additivity or synergy in at least 70% of the tested combinations, with no antagonism observed.

[1] This suggests a low potential for cross-resistance and a possible role for **Fab-001** in combination therapies against multi-drug resistant infections.

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) of **Fab-001** was determined against a panel of A. baumannii isolates, including strains resistant to carbapenems, aminoglycosides, and colistin. The majority of isolates exhibited a **Fab-001** MIC between 2 and 8 μ g/ml.[1] Notably, some colistin-resistant and meropenem-resistant strains showed higher MICs of 16 or >32 μ g/ml, while one colistin-resistant strain had a low MIC of 0.25 μ g/ml.[1]

Interaction studies using the checkerboard method revealed synergistic effects, particularly with colistin, where synergy was observed in 65% of combinations.[1] Overall, 17% of all **Fab-001**/comparator combinations showed synergy, and 64% exhibited additivity.[1]

Table 1: Summary of MIC Data for **Fab-001** and Comparator Synergies against Acinetobacter baumannii[1]



Isolate Phenotype	Number of Isolates	Fab-001 MIC Range (µg/ml)	Fab-001 MIC50 (µg/ml)	Fab-001 MIC90 (µg/ml)	Percentage of Synergistic Combinatio ns with Colistin
All	77	0.25 - >32	4	8	65%
Aminoglycosi de-resistant	20	2 - 8	4	8	Not specified
Colistin- resistant	15	0.25 - >32	4	>32	65%
Meropenem- resistant	20	2 - >32	8	8	Not specified
Susceptible	22	0.5 - 8	4	8	Not specified

Experimental Protocols Antimicrobial Susceptibility Testing

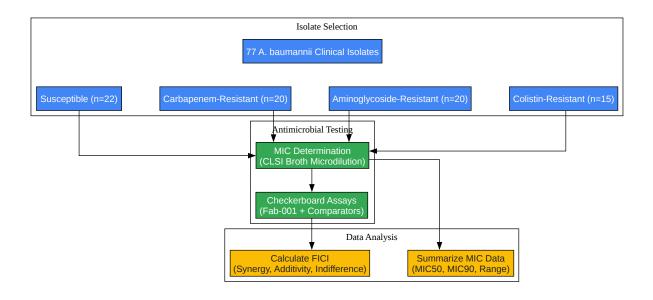
Minimum Inhibitory Concentrations (MICs) for **Fab-001** and comparator agents were determined using the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[1] Panels for this testing were prepared at IHMA.[1]

Checkerboard Testing (Antibiotic Interaction)

To assess the interaction between **Fab-001** and other antibiotics, checkerboard assays were conducted in 96-well plates. Sub-groups of five isolates from each resistant and susceptible category were tested. The plates were prepared to contain combinations of **Fab-001** and comparator agents at concentrations ranging from four or five dilutions below the MIC to twice the MIC. These plates were then inoculated with a bacterial suspension of approximately 5 x 10^5 CFU/ml and incubated at 35°C for 16-20 hours.[1] The nature of the interaction was determined by calculating the Fractional Inhibitory Concentration Index (FICI), where a FICI of ≤ 0.5 indicates synergy.[1]



Experimental Workflow



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Caption: Workflow for assessing **Fab-001** cross-resistance.

Signaling Pathways

The provided research on **Fab-001** did not include details on specific signaling pathways related to its mechanism of action or resistance. **Fab-001** is described as being in development by FAB Pharma for treating serious human infections.[1] Generally, antibiotics function by targeting essential bacterial processes.[2] For instance, some novel antibiotics are designed to inhibit enzymes like the Enoyl-Acyl Carrier Protein Reductase (Fabl), which is crucial for



bacterial fatty acid biosynthesis.[2][3] Cross-resistance can occur when a single molecular mechanism confers resistance to multiple antimicrobial agents, such as when drugs share the same cellular target or pathway.[4] Further investigation would be required to elucidate the specific molecular interactions and signaling pathways associated with **Fab-001**.

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